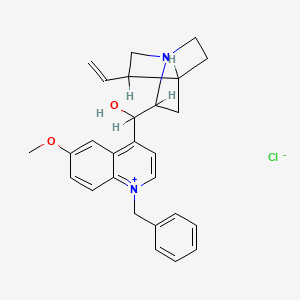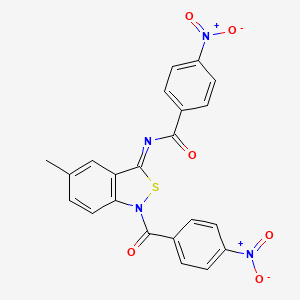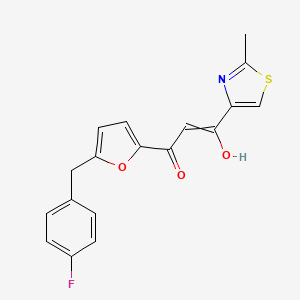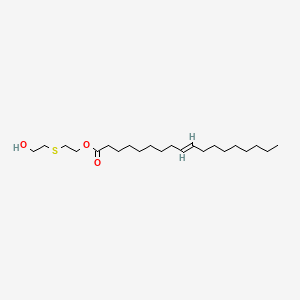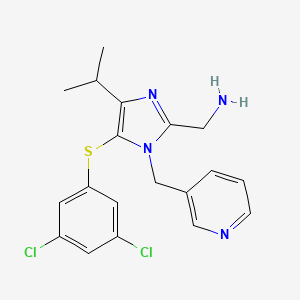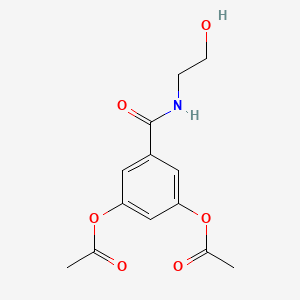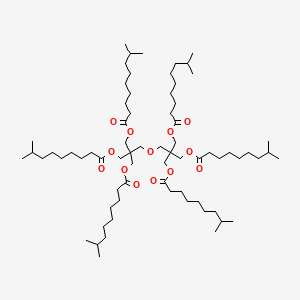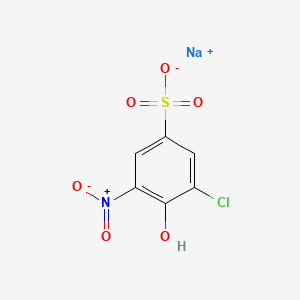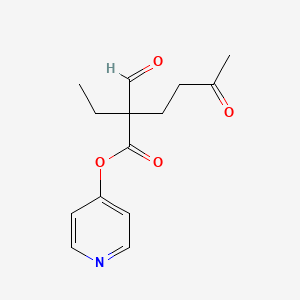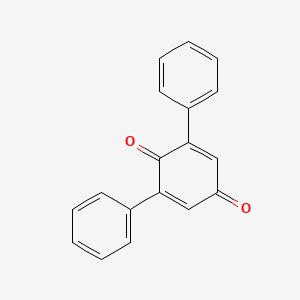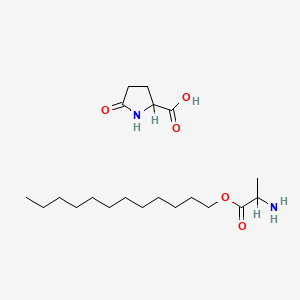
Einecs 261-737-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Thiadiazolidine-2,5-dithione typically involves the reaction of thiourea with carbon disulfide under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of 1,3,4-Thiadiazolidine-2,5-dithione follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can lead to the formation of thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiadiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,4-Thiadiazolidine-2,5-dithione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of polymers and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 1,3,4-Thiadiazolidine-2,5-dithione involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form strong bonds with metal ions and other electrophilic centers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole: Shares a similar core structure but lacks the dithione functionality.
1,2,4-Triazole: Another heterocyclic compound with similar applications but different reactivity.
Benzothiazole: Contains a sulfur and nitrogen heterocycle but with a benzene ring fused to it.
Uniqueness
1,3,4-Thiadiazolidine-2,5-dithione is unique due to its dithione functionality, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where strong interactions with metal ions or electrophilic centers are required .
Eigenschaften
CAS-Nummer |
59404-75-0 |
|---|---|
Molekularformel |
C20H38N2O5 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
dodecyl 2-aminopropanoate;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H31NO2.C5H7NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16;7-4-2-1-3(6-4)5(8)9/h14H,3-13,16H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9) |
InChI-Schlüssel |
SUYMVTQKEZOUKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C(C)N.C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)
